Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine
Description
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group and a 4-bromo-phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-(4-bromophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOAHONJGFJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is a chemical compound with a thiazole ring, a bromophenyl group, and an amine functional group. It has a molecular weight of approximately 345.26 g/mol. This compound is used in medicinal chemistry and materials science for its potential antimicrobial, antiproliferative, and anticancer properties.
Scientific Research Applications
Medicinal Chemistry:
- Antimicrobial Agent: this compound is being explored as a lead compound for developing new antimicrobial agents. It exhibits significant in vitro antimicrobial activity against various pathogens.
- Anticancer Drug: This compound also shows promise in inhibiting cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Derivatives of the compound are tested against different cancer cell lines to evaluate their cytotoxic effects and mechanism of action. Some derivatives have shown selectivity for cancer cells over normal cells, making them candidates for drug development.
- Derivatives for Therapeutic Potential: Derivatives of this compound are explored for therapeutic potential, particularly in developing new drugs with imidazole and thiazole moieties. These derivatives are synthesized and assessed for a range of biological activities, including antibacterial, antifungal, and antitumor properties. The efficacy of these derivatives is evaluated through various in vitro and in vivo assays.
- Binding Affinity and Biological Activity: The structure-activity relationship indicates that modifications on the phenyl or thiazole rings can significantly influence its binding affinity and biological activity, which is crucial for optimizing its pharmacological profile.
Materials Science:
- Dye-Sensitized Solar Cells: In materials science, derivatives of this compound are investigated for use in novel materials, such as sensitizers for dye-sensitized solar cells. The compound is incorporated into materials to enhance their properties, such as light absorption and energy conversion efficiency.
Synthesis:
- This compound is synthesized through the reaction of bromoacetophenone with thiourea in the presence of iodine as a catalyst. The mixture is refluxed, cooled, and purified to yield the desired thiazole derivative, which can undergo further reactions to form derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and 4-bromo-phenyl groups but lacks the benzyl group.
Benzyl-2-thiazolylamine: Contains the thiazole and benzyl groups but lacks the 4-bromo-phenyl group.
Uniqueness
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is unique due to the combination of its substituents, which confer distinct biological activities. The presence of both the benzyl and 4-bromo-phenyl groups enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Biological Activity
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is a compound of significant interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring, a bromophenyl group, and an amine functional group, with the molecular formula and a molecular weight of approximately 345.26 g/mol. The synthesis typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of iodine as a catalyst, followed by purification steps to yield the desired thiazole derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant in vitro antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies employing the turbidimetric method revealed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, notably estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay demonstrated that this compound possesses cytotoxic effects on these cancer cells, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the para position of the phenyl group is crucial for enhancing biological activity. It influences the electronic properties and interactions with biological targets. Modifications on either the phenyl or thiazole rings can significantly affect binding affinity and overall pharmacological profile .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(4-Fluorophenyl)-thiazol-2-amine | C_{16}H_{13}FN_2S | Contains fluorine; may alter biological activity |
| 4-(Phenyl)-thiazol-2-amine | C_{15}H_{12}N_2S | Simpler structure; potentially reduced potency |
| 5-(Bromophenyl)-thiazol-2-amines | Varies | Different bromine positioning affects interaction profiles |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Studies : A study reported that derivatives of thiazole compounds exhibited significant antibacterial activity against multiple strains, emphasizing their potential in overcoming microbial resistance .
- Anticancer Evaluations : Research demonstrated that certain thiazole derivatives, including this compound, showed selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further drug development .
- Mechanistic Insights : Interaction studies indicated effective binding to specific biological targets, which enhances therapeutic potential. The structure-activity relationship analyses suggest that careful modifications to the compound could improve efficacy .
Q & A
Q. What are the standard synthetic routes for Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine and its analogs?
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 4-(4-bromo-phenyl)thiazol-2-amine with benzyl halides under reflux in anhydrous DMF yields the target compound. Monitoring via TLC and purification through ethanol recrystallization are critical steps to isolate the product . Derivatives like thioureas are synthesized by treating 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux, followed by acid-mediated cyclization to form oxadiazinane or triazinane derivatives .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Key characterization methods include:
- IR spectroscopy : Detects NH stretching (~3315 cm⁻¹) and aromatic C=C vibrations (~1611 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.17–7.55 ppm for Ar–H) and NH signals (δ 4.03 ppm). ¹³C NMR confirms thiazole and aryl carbons (δ 106–175 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 365.94 for a bromo-chloro analog) .
Q. What in vitro assays are suitable for preliminary biological screening?
Antimicrobial or antiproliferative activities are evaluated using:
- Microbial inhibition assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) with zone-of-inhibition measurements .
- MTT assays : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
Q. What strategies resolve contradictions in reaction yields across derivatives?
Discrepancies in yields (e.g., 79% for thioureas vs. 63% for triazinanes) may arise from:
- Steric hindrance : Bulky substituents reduce cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms.
- Catalyst optimization : Transition metals (e.g., CuI) or acid additives (HCl) improve kinetics.
Q. How can X-ray crystallography address ambiguities in molecular conformation?
Single-crystal X-ray diffraction (using SHELX software ) determines:
Q. What structural modifications enhance bioactivity while minimizing toxicity?
Structure-Activity Relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., Br, Cl) at the 4-phenyl position improve antimicrobial potency .
- Methoxy or methyl substituents on benzyl groups reduce cytotoxicity in normal cells . Toxicity is assessed via hemolysis assays or hERG channel inhibition tests .
Data Contradiction Analysis
Q. How to interpret conflicting antimicrobial activity data across species?
For example, compound 3f shows high activity against Sp1 (MIC = 9 µg/mL) but low efficacy against Sp3 (MIC = 5 µg/mL) . Potential factors include:
- Membrane permeability : Gram-negative bacteria (e.g., E. coli) may resist uptake due to lipopolysaccharide layers.
- Efflux pumps : Overexpression in resistant strains reduces intracellular concentration. Validate via efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
